

# Structural Informatics and Analytical Validation of Kaempferide(1-): A Technical Whitepaper

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## Compound of Interest

Compound Name: Kaempferide(1-)

Cat. No.: B1261709

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## Executive Summary

In the realm of drug development and natural product chemistry, the precise representation of molecular ionization states is non-negotiable. Kaempferide (3,5,7-trihydroxy-4'-methoxyflavone) is a bioactive monomethoxyflavone and the 4'-O-methyl derivative of kaempferol[1]. Under physiological or basic conditions, it undergoes deprotonation to form **kaempferide(1-)**, a specific conjugate base. This whitepaper provides an in-depth technical analysis of the SMILES and InChIKey notations for **kaempferide(1-)**, alongside a self-validating analytical workflow for its experimental characterization.

## Chemical Informatics: Deconstructing the Notation

The structural identity of **kaempferide(1-)** is defined by the selective deprotonation of the 3-hydroxy group on the flavonol core, yielding a 3-olate anion[2]. Accurately capturing this specific charge state in cheminformatics databases requires strict adherence to SMILES and InChIKey syntax rules.

## SMILES Notation Analysis

The canonical SMILES string for **kaempferide(1-)** is

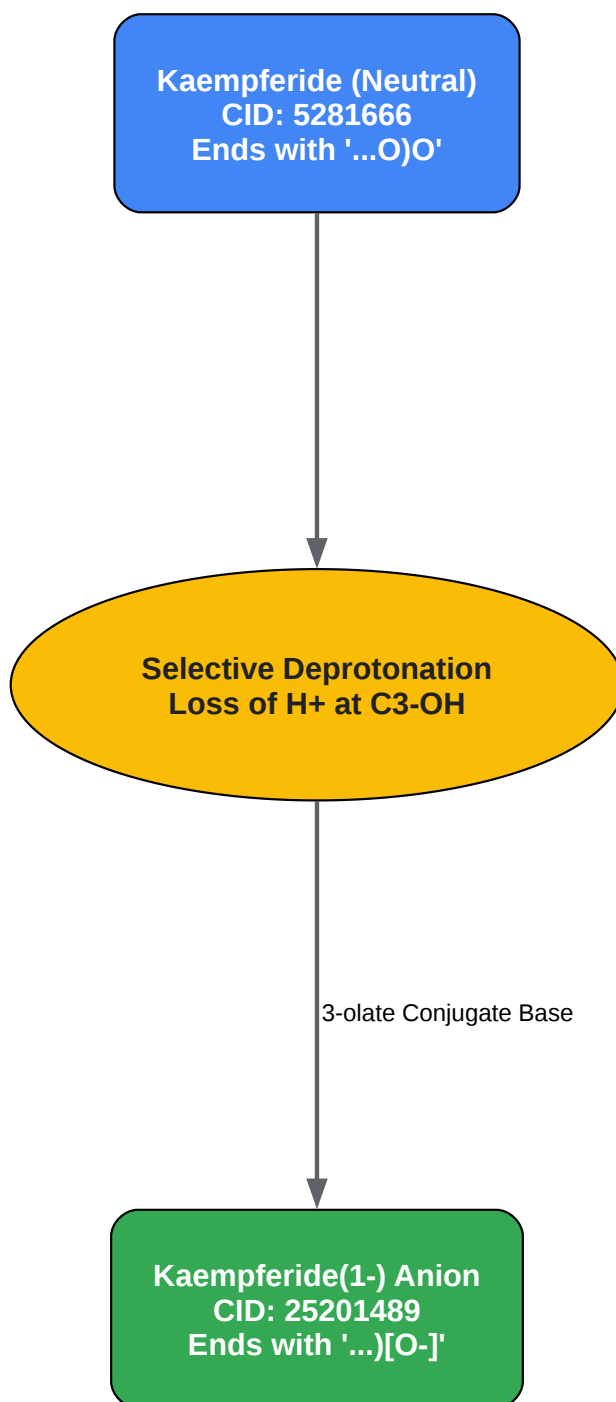
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-][3]. We can deconstruct this 1D string into its 3D mechanistic components:

- COC1=CC=C(C=C1): Represents the B-ring (4-methoxyphenyl group). The methoxy ether (COC) is anchored at the para position.
- C2=C(...): Denotes the C2 carbon of the central pyran ring (C-ring), which serves as the bridge to the B-ring.
- C(=O): The ketone functional group at the C4 position, critical for the extended conjugation of the flavone system.
- C3=C(C=C(C=C3O2)O)O: The A-ring (resorcinol-like moiety) fused to the C-ring, featuring intact hydroxyl groups (O) at the C5 and C7 positions.
- [O-]: The critical differentiator. This denotes the deprotonated oxygen at the C3 position, carrying a formal charge of -1[3].

## InChIKey Protonation Layer

The InChIKey for **kaempferide(1-)** is SQFSKOYWJBQGKQ-UHFFFAOYSA-M[3].

- SQFSKOYWJBQGKQ: The skeleton hash, representing the connectivity of the 22 heavy atoms.
- UHFFFAOYSA: The stereochemistry hash. "UHFFF" indicates the absence of sp<sup>3</sup> stereocenters, consistent with the planar nature of the flavone backbone.
- M: The protonation layer. While neutral kaempferide ends in N (indicating a net charge of 0) [1], the M explicitly denotes a -1 charge state resulting from the loss of a single proton[3].



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Logical relationship between neutral kaempferide and its 3-olate conjugate base.

## Quantitative Data Presentation

To facilitate rapid reference for mass spectrometry and cheminformatics applications, the core identifiers and expected gas-phase fragmentation data for **kaempferide(1-)** are summarized below.

Table 1: Chemical Identifiers and Computed Properties

Property	Value
IUPAC Name	5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-3-olate
Chemical Formula	C <sub>16</sub> H <sub>11</sub> O <sub>6</sub> <sup>-</sup>
Monoisotopic Mass	299.0561 Da
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)[O-]</chem>
InChIKey	SQFSKOYWJBQGKQ-UHFFFAOYSA-M
PubChem CID	25201489
ChEBI ID	CHEBI:58925

Table 2: Diagnostic MS/MS Fragments of **Kaempferide(1-)** (CE = 40 eV)[1]

m/z (Observed)	Putative Assignment	Causality / Mechanism
299.10	[M-H] <sup>-</sup>	Intact kaempferide(1-) precursor ion.
284.03	[M-H - CH3] <sup>•-</sup>	Homolytic cleavage of the methyl radical from the 4'- methoxy group.
255.03	[M-H - CH3 - CO] <sup>•-</sup>	Subsequent loss of carbon monoxide from the pyran C- ring.
150.99	1,3A <sup>-</sup> fragment	Retro-Diels-Alder (RDA) cleavage product containing the A-ring.

## Experimental Validation: Self-Validating LC-MS/MS Protocol

To bridge the gap between in-silico notation and physical reality, researchers must generate the **kaempferide(1-)** anion in the gas phase. The following protocol utilizes Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS/MS) to create a self-validating feedback loop: the instrument physically generates the [O<sup>-</sup>] state defined by the SMILES string, and the resulting fragments confirm the structural connectivity defined by the InChIKey.

### Step-by-Step Methodology

#### Step 1: Sample Preparation

- Action: Dissolve a kaempferide analytical standard (≥99.0% purity) in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 μM using a 50:50 mixture of Water:Acetonitrile containing 0.1% formic acid.
- Causality: Flavonols are prone to oxidation and aggregation in purely aqueous environments. The methanolic stock ensures complete solvation. While formic acid slightly

suppresses negative ionization, a low concentration (0.1%) is strictly required to maintain sharp chromatographic peak shapes without completely neutralizing the target analyte.

#### Step 2: Chromatographic Separation

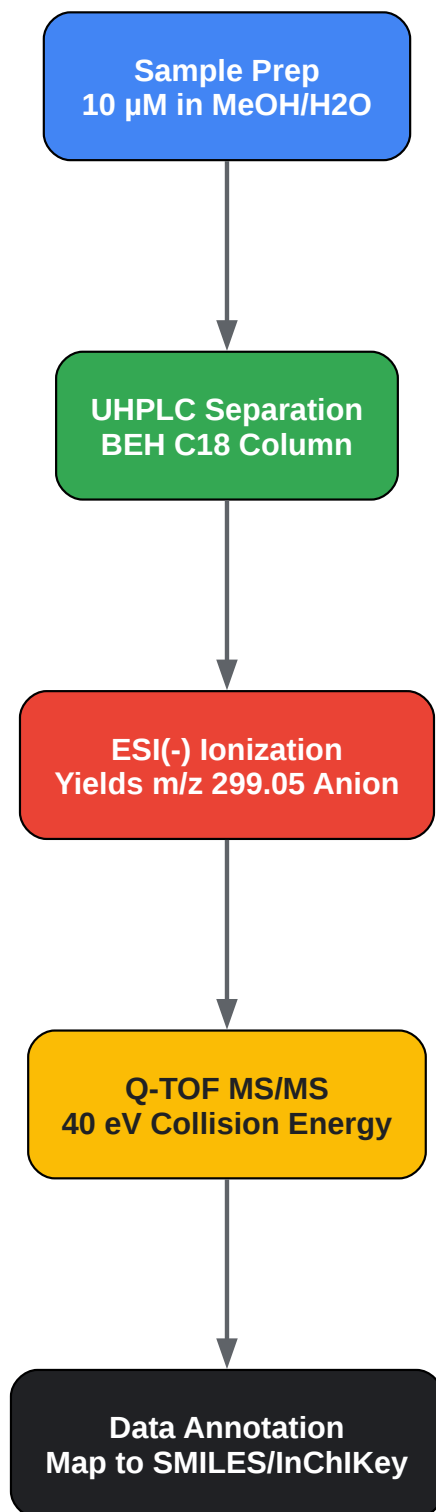
- Action: Inject 2  $\mu\text{L}$  onto a Waters Acquity BEH C18 column (1.7  $\mu\text{m}$ , 2.1 x 150 mm)[1]. Elute using a gradient of 10% to 90% Acetonitrile (with 0.1% FA) over 15 minutes at 0.3 mL/min.
- Causality: Flavonoids are moderately non-polar. The sub-2-micron particle size of the BEH C18 column provides ultra-high theoretical plate counts, which is causally necessary to separate kaempferide from isobaric O-methylated flavonol impurities prior to mass analysis.

#### Step 3: ESI(-) Ionization (Anion Generation)

- Action: Operate the ESI source in negative mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350  $^{\circ}\text{C}$ .
- Causality: The negative electrospray environment physically strips the most acidic proton (the 3-OH group) from the neutral kaempferide molecule. This step physically synthesizes the **kaempferide(1-)** anion (m/z 299.05), directly mirroring the [O-] state of the SMILES notation.

#### Step 4: Q-TOF MS/MS Fragmentation

- Action: Isolate the precursor ion at m/z 299.05 in the quadrupole. Apply a Collision Energy (CE) of 40 eV using Argon as the collision gas[1].
- Causality: A CE of 40 eV provides the exact kinetic energy required to induce Retro-Diels-Alder (RDA) cleavage of the C-ring. The resulting fragments (e.g., m/z 150.99) act as a self-validating fingerprint, proving that the A-ring possesses two hydroxyl groups and the B-ring possesses the methoxy group, confirming the SQFSKOYWJBQGKQ connectivity hash.



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Self-validating LC-ESI-QTOF MS/MS workflow for **kaempferide(1-)** characterization.

## References

- PubChem. "Kaempferide | C16H12O6 | CID 5281666". National Center for Biotechnology Information.[\[Link\]](#)
- EMBL-EBI. "**kaempferide(1-)** (CHEBI:58925)". Chemical Entities of Biological Interest.[\[Link\]](#)
- Metabolomics Workbench. "ST001095\_AN001782\_Results.txt".[\[Link\]](#)
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## Sources

- 1. [Kaempferide | C16H12O6 | CID 5281666 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [kaempferide\(1-\) \(CHEBI:58925\) \[ebi.ac.uk\]](#)
- 3. [Kaempferide\(1-\) | C16H11O6- | CID 25201489 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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